molecular formula C7H10O2 B7823789 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one CAS No. 76897-39-7

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one

Cat. No.: B7823789
CAS No.: 76897-39-7
M. Wt: 126.15 g/mol
InChI Key: BBJQMPGDRXUFQM-UHFFFAOYSA-N
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Description

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of pyrans. It is characterized by a six-membered ring containing one oxygen atom and two double bonds. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new materials, catalysts, and intermediates in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by ruthenium carbene complexes such as Grubbs' catalysts. Hydride sources like sodium hydride (NaH) or sodium borohydride (NaBH4) are often used to activate the catalysts.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using solvent-free conditions at ambient temperature and atmospheric pressure. This method is practical and mild, making it suitable for large-scale production. Molecular iodine can also be used as a catalyst under these conditions.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyran-2,6(3H)-dione derivatives.

  • Reduction: Reduction reactions can yield dihydro derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyran compounds.

Mechanism of Action

The mechanism by which 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets and pathways involved in chemical transformations, such as the formation of carbon-carbon and carbon-oxygen bonds. The exact mechanism can vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is similar to other pyran derivatives, such as 2H-Pyran, 3,4-dihydro- and 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. it is unique in its specific structural features and reactivity. The presence of the dimethyl group at the 4-position contributes to its distinct chemical behavior compared to other pyran compounds.

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Properties

IUPAC Name

4,4-dimethyl-3H-pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)3-4-9-6(8)5-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJQMPGDRXUFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998180
Record name 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76897-39-7
Record name 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76897-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076897397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one
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Synthesis routes and methods I

Procedure details

A solution of 1.05 g (7.28 mmol) of crude 3,3-dimethyl-5-oxopentanoic acid (from Example 8a) and 1 g (8.4 mmol) of thionyl chloride in 10 mL of benzene was heated under reflux for 62/3 hours. The reaction mixture was concentrated to give 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one. The nmr spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

Procedure details

A solution of 11.16 g (0.065 mole) of ethyl 3,3-dimethyl-5-oxopentanoate and 11.2 g (0.073 mole) of phosphoryl chloride in 90 ml of toluene was heated under reflux for 14 hours. The mixture was diluted with ether, washed with an aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and the filtrate concentrated to give, after distillation, 3.29 g (40% yield) of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one, bp 105°-110° C./2670 Pa (20 mm Hg).
Quantity
11.16 g
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reactant
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11.2 g
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90 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Reactant of Route 2
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Reactant of Route 3
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Reactant of Route 4
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Reactant of Route 5
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Reactant of Route 6
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one

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